molecular formula C9H9Cl3O4S B1427332 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1178105-28-6

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1427332
M. Wt: 319.6 g/mol
InChI Key: UULQBLQKMWWWQO-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1178105-28-6 . Its IUPAC name is 3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonyl chloride . The molecular weight of this compound is 319.59 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl3O4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (319.59 ) and its IUPAC name (3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonyl chloride ). Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

The utility of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride extends significantly in the synthesis of novel organic compounds. For instance, it can be used as a precursor in the synthesis of biologically active O-substituted derivatives, showcasing its versatility in producing compounds with potential biological activities. This is exemplified by the creation of a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, indicating its critical role in the development of new chemical entities with potential therapeutic applications (H. Khalid et al., 2013).

Chemical Synthesis Efficiency

The compound is also highlighted for its efficiency in chemical syntheses, such as in the creation of methylene acetals and benzyl chlorides. A study demonstrates a new and efficient synthesis pathway using related chemicals, emphasizing the compound's role in achieving high yields in the synthesis of steroids and presenting a plausible mechanism based on experimental results. This underscores its importance in enhancing the efficiency and outcome of chemical synthesis processes (Guobiao Chu et al., 2009).

Development of Sulfonamides

Another significant application is in the synthesis and characterization of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide. This research outlines a method for producing a series of N-substituted sulfonamides, which are evaluated for their antioxidant activities. The findings from this study not only highlight the compound's utility in synthesizing sulfonamides but also its contribution to understanding the biological activities of these compounds (A. Fatima et al., 2013).

Role in Organic Chemistry Research

In organic chemistry research, the compound serves as a starting material or intermediate for synthesizing various functionalized organic molecules. Its utility in preparing substances with specific chemical properties, such as diketoesters and diketosulfones, is evident. This showcases its role in expanding the toolkit available for organic chemists to synthesize compounds with desired functionalities and properties (T. Rahn et al., 2008).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to these resources to understand the potential hazards and safety precautions necessary when handling this compound.

properties

IUPAC Name

3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULQBLQKMWWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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